An In-Depth Technical Guide to Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (SPME)
An In-Depth Technical Guide to Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (SPME)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (CAS No. 1208-67-9). Commonly known as Sodium p-sulfophenyl methallyl ether (SPME), this molecule is a reactive surfactant, or "surfmer," that combines the functionality of a polymerizable methallyl group with the hydrophilic properties of a benzenesulfonate salt. This unique structure allows it to be chemically incorporated into polymer backbones, offering permanent modification of polymer properties. This guide delves into its core physicochemical characteristics, provides detailed synthesis protocols based on established chemical principles, explores its primary role in polymer science, and outlines its safety profile. The information herein is intended to serve as a foundational resource for professionals engaged in materials science, polymer chemistry, and formulation development.
Core Compound Identification and Structure
Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is an aromatic sulfonate salt. The presence of both a reactive double bond and a polar sulfonate group on a rigid benzene framework dictates its utility.
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IUPAC Name: sodium 4-(2-methylprop-2-enoxy)benzenesulfonate
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Common Names: Sodium p-sulfophenyl methallyl ether (SPME); 4-Methallyloxybenzenesulfonic acid sodium salt
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Molecular Formula: C₁₀H₁₁NaO₄S[3]
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Molecular Weight: 250.25 g/mol [3]
The structure consists of a methallyl group (CH₂=C(CH₃)CH₂–) linked via an ether oxygen to a benzene ring, which is in turn substituted with a sodium sulfonate group (–SO₃⁻Na⁺) at the para position.
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Caption: Two-Stage Synthesis Pathway for SPME.
Rationale Behind the Synthetic Strategy
The chosen pathway involves an initial ether formation followed by neutralization. An alternative route, the sulfonation of pre-formed methallyl phenyl ether, is also feasible. However, starting with sodium p-phenolsulfonate offers a key advantage: the sulfonate group is already in place. This avoids the potential for complex isomeric mixtures and side reactions that can occur during the sulfonation of an activated ether-substituted benzene ring. The sulfonate group is a deactivating, meta-directing group for electrophilic aromatic substitution, but the ether oxygen is a strongly activating, ortho, para-directing group. Sulfonating methallyl phenyl ether would likely require careful control of reaction conditions to achieve high para-selectivity.
The Williamson ether synthesis is a robust and well-documented SN2 reaction. It proceeds by the nucleophilic attack of an alkoxide (in this case, a phenoxide) on a primary alkyl halide. Methallyl chloride is an excellent substrate as it is a primary halide, minimizing the risk of competing elimination reactions. [4][5]
Experimental Protocol: Synthesis of SPME
This protocol is a representative procedure based on the principles of Williamson ether synthesis and acid-base neutralization. [2][5] Step 1: Williamson Ether Synthesis of the Sulfonic Acid Intermediate
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Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve one molar equivalent of sodium p-phenolsulfonate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
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Initiation of Reaction: Gently heat the mixture to approximately 60-70°C with continuous stirring to ensure complete dissolution.
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Addition of Alkylating Agent: Slowly add 1.1 molar equivalents of methallyl chloride (3-chloro-2-methyl-1-propene) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slight molar excess of the alkylating agent helps to drive the reaction to completion.
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Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenolsulfonate. The reaction generates sodium chloride as a byproduct, which may precipitate from the solution.
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the intermediate, 4-(2-methylprop-2-enoxy)benzenesulfonic acid, dissolved in the solvent.
Step 2: Neutralization and Isolation of the Final Product
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Neutralization: Transfer the filtrate to a beaker. While stirring, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH of the solution becomes neutral (pH ~7). The use of a weak base minimizes the risk of hydrolysis of the ether linkage.
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Isolation: The target sodium salt has high water solubility but is less soluble in organic solvents. The product can be isolated by removing the high-boiling-point solvent (DMF) under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization. A common technique involves dissolving the solid in a minimal amount of hot ethanol or a methanol/water mixture and allowing it to cool slowly to form crystals.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities, and dry in a vacuum oven at 60-80°C to a constant weight.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
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Aromatic Protons (Ar-H): The benzene ring will exhibit a classic AA'BB' splitting pattern characteristic of para-substituted rings. Two doublets are expected in the range of δ 7.0-8.0 ppm . The doublet downfield (further from TMS) corresponds to the protons ortho to the electron-withdrawing sulfonate group, while the upfield doublet corresponds to the protons ortho to the electron-donating ether group.
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Vinylic Protons (=CH₂): The two terminal vinylic protons are diastereotopic and are expected to appear as two distinct singlets or very closely spaced multiplets around δ 4.9-5.1 ppm .
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Allylic Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen will appear as a singlet around δ 4.5 ppm .
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Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond will appear as a singlet around δ 1.8 ppm .
FTIR Spectroscopy
The infrared spectrum provides confirmation of the key functional groups within the molecule.
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Sulfonate Group (S=O): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1170-1220 cm⁻¹ and 1050-1080 cm⁻¹ , respectively. These are often sharp and intense peaks.
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Aromatic Ring (C=C): Several medium to weak bands corresponding to C=C stretching within the benzene ring will appear in the 1450-1600 cm⁻¹ region.
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Ether Linkage (C-O-C): A strong C-O stretching band is expected around 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.
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Vinylic Group (C=C and =C-H): A weak C=C stretching vibration should appear around 1650 cm⁻¹ . The =C-H out-of-plane bending will produce a strong band around 900 cm⁻¹ .
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Aliphatic C-H: Stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
Applications in Polymer Science
The primary utility of SPME is as a reactive surfactant (surfmer) or functional comonomer in emulsion polymerization. Unlike conventional surfactants, which are physically adsorbed to polymer particles and can migrate over time, SPME becomes covalently bonded into the polymer structure. [6][7]This permanent incorporation leads to significant and lasting improvements in the final polymer properties.
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Caption: Comparison of Conventional vs. Reactive Surfactant.
Improvement of Dyeability in Acrylic Fibers
A key industrial application of SPME is its use as a comonomer in the production of acrylic and modacrylic fibers. [8][9]The backbone of these fibers is typically polyacrylonitrile, which is hydrophobic and lacks dye-receptive sites for many classes of dyes.
By copolymerizing a small amount of SPME into the polymer chain, the sulfonate groups are introduced as permanent fixtures along the fiber's molecular structure. These anionic sulfonate sites (–SO₃⁻) act as docking points for cationic (basic) dyes. This chemical affinity dramatically improves the dye uptake, allowing for deeper, more vibrant, and more uniform coloration of the fabric. [8]
Latex and Coating Performance Enhancement
In emulsion polymerization for coatings, adhesives, and inks, surfactants are essential for stabilizing the polymer particles in the aqueous dispersion. [10]However, traditional surfactants can cause several problems in the final dried film:
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Water Sensitivity: Free surfactants can migrate to the surface of the film and, being hydrophilic, can attract water, leading to blushing, blistering, and a reduction in water resistance. [5]* Reduced Adhesion: The presence of a layer of surfactant at the interface between the coating and the substrate can interfere with adhesion.
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Foaming: Residual free surfactant can cause foaming issues during application and processing.
By using SPME as a reactive surfactant, these issues are significantly mitigated. The surfactant molecule is locked onto the polymer particle surface, preventing migration. This results in latex films with superior water resistance, better adhesion, and reduced foaming. [7][11]The hydrophilic sulfonate head remains at the particle surface, providing excellent colloidal stability during polymerization and storage, while the polymerizable tail anchors it securely into the polymer matrix.
Safety and Handling
Based on available Safety Data Sheets (SDS), Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all laboratory chemicals, appropriate safety precautions should be observed.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn during handling. If generating dust, use in a well-ventilated area or with respiratory protection.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material is hygroscopic.
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Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
Sodium 4-(2-methylprop-2-enoxy)benzenesulfonate (SPME) is a specialized functional monomer with significant utility in polymer and materials science. Its defining characteristic is its dual nature as both a polymerizable unit and a source of permanent hydrophilicity. The ability to covalently bond to polymer backbones distinguishes it from conventional surfactants, leading to enhanced performance characteristics, most notably in the improved dyeability of synthetic fibers and the superior water resistance of latex films. The synthesis, while requiring a multi-step approach, relies on well-understood and scalable organic reactions. For researchers and developers in the fields of polymer synthesis, coatings, and textiles, SPME offers a valuable tool for the permanent modification and enhancement of material properties.
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COC1=CC=C(C=C1)S(=O)(=O)[O-].[Na%2B])
